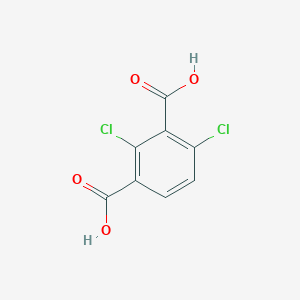
2,4-Dichloroisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroisophthalic acid is an organic compound with the chemical formula C8H4Cl2O4 It is a derivative of isophthalic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chlorination techniques to achieve high yields and purity. The process may include steps such as:
- Dissolving isophthalic acid in a suitable solvent.
- Adding a chlorinating agent under controlled temperature and pressure.
- Purifying the resulting product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloroisophthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2,4-Dichloroisophthalic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another chlorinated aromatic compound with herbicidal properties.
2,4-Dichlorobenzoic acid: Similar structure but with only one carboxylic acid group.
Uniqueness
2,4-Dichloroisophthalic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
50903-03-2 |
|---|---|
Molecular Formula |
C8H4Cl2O4 |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2,4-dichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
CFBMBPSPRHZMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















